molecular formula C18H25NO5 B269346 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid

2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid

Cat. No. B269346
M. Wt: 335.4 g/mol
InChI Key: WHBOOWNHFQLMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid, also known as EACA, is a synthetic compound that belongs to the class of carboxylic acids. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In

Mechanism of Action

2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid inhibits the activity of plasmin by binding to its active site, preventing it from breaking down fibrin, a protein involved in the formation of blood clots. This results in the stabilization of blood clots and the prevention of excessive bleeding. In cancer cells, 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid inhibits the activity of urokinase-type plasminogen activator (uPA), a protease involved in the metastasis of cancer cells. This results in the inhibition of cancer cell migration and invasion.
Biochemical and Physiological Effects:
2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of plasmin and uPA, resulting in the inhibition of blood clot breakdown and cancer cell migration and invasion, respectively. Additionally, 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid has been shown to have anti-inflammatory effects, as it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.

Advantages and Limitations for Lab Experiments

2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. Additionally, it has a high degree of specificity for its target proteases, making it a useful tool for studying their activity. However, 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. Additionally, it can have off-target effects on other proteases, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for the study of 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid. One area of interest is the development of more potent and selective protease inhibitors based on the structure of 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid. Additionally, there is interest in studying the effects of 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid on other proteases and in other disease contexts, such as inflammation and neurodegeneration. Finally, there is interest in developing new methods for delivering 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid to specific tissues or cells, in order to increase its efficacy and reduce off-target effects.

Synthesis Methods

The synthesis of 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid involves the reaction of 4-(2-ethoxyethoxy)aniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid. This method has been optimized over the years to increase the yield and purity of the final product.

Scientific Research Applications

2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid has been widely used in scientific research as a protease inhibitor, particularly for the inhibition of plasmin, a serine protease involved in the breakdown of blood clots. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the migration and invasion of cancer cells. Additionally, 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid has been used as a model compound for studying the interactions between proteases and their inhibitors.

properties

Product Name

2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

2-[[4-(2-ethoxyethoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H25NO5/c1-2-23-11-12-24-14-9-7-13(8-10-14)19-17(20)15-5-3-4-6-16(15)18(21)22/h7-10,15-16H,2-6,11-12H2,1H3,(H,19,20)(H,21,22)

InChI Key

WHBOOWNHFQLMRG-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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